![molecular formula C18H14F3N3O2 B2980505 N-(4-methoxyphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 956742-03-3](/img/structure/B2980505.png)
N-(4-methoxyphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Description
N-(4-methoxyphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives of N-(4-methoxyphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide have been a focal point of research, aiming to explore their potential biological and chemical properties. For instance, Hassan, Hafez, and Osman (2014) developed a method for synthesizing 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further explored their derivatives for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). This research provides valuable insights into the structural basis of the compound's activity and establishes groundwork for further therapeutic developments.
Cytotoxic Activity
Building on the structural synthesis, researchers have evaluated the cytotoxic activities of these compounds, highlighting their potential in cancer research. Hassan et al. (2015) expanded on this by synthesizing novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, investigating their cytotoxicity against various human cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015). The results offer promising avenues for developing new anticancer agents based on pyrazole derivatives.
Antibacterial Evaluation
In addition to cytotoxic studies, the antibacterial potential of N-(4-methoxyphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives has been explored. Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, evaluating them as potential antimicrobial agents. They identified compounds with significant efficacy against strains of pathogenic bacteria (Pitucha, Kosikowska, Urszula, & Malm, 2011). This research underscores the versatility of pyrazole derivatives in developing new antibiotics.
Corrosion Inhibition
Moreover, these compounds have been studied for their applications beyond medicinal chemistry, such as in materials science. Paul, Yadav, and Obot (2020) investigated the corrosion protection behavior of pyrazole-based compounds on mild steel, demonstrating their efficiency as corrosion inhibitors (Paul, Yadav, & Obot, 2020). This research highlights the compound's potential in industrial applications, offering a solution to material degradation challenges.
properties
IUPAC Name |
N-(4-methoxyphenyl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-26-14-9-7-12(8-10-14)23-17(25)15-11-22-24(16(15)18(19,20)21)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMZBTOFYLKSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
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